molecular formula C10H13N3O6 B1218493 Metronidazole monosuccinate CAS No. 13182-87-1

Metronidazole monosuccinate

Cat. No.: B1218493
CAS No.: 13182-87-1
M. Wt: 271.23 g/mol
InChI Key: APPATXNXXOVPAY-UHFFFAOYSA-N
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Description

Metronidazole monosuccinate is a derivative of metronidazole, a well-known nitroimidazole antibiotic and antiprotozoal agent. Metronidazole is widely used to treat various infections caused by anaerobic bacteria and protozoa. This compound is a prodrug form, which means it is converted into the active metronidazole in the body. This compound is particularly useful in medical applications due to its enhanced solubility and bioavailability compared to metronidazole.

Biochemical Analysis

Biochemical Properties

Metronidazole monosuccinate interacts with enzymes such as pyruvate:ferredoxin oxidoreductase and nitroreductase. These enzymes facilitate the reduction of the nitro group, leading to the formation of cytotoxic intermediates. These intermediates then interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis, ultimately leading to cell death .

Cellular Effects

The compound has been shown to influence the expression of genes involved in oxidative stress response and DNA repair. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and overall cellular energy levels .

Molecular Mechanism

This compound also inhibits the activity of enzymes involved in DNA repair, further exacerbating the damage to the microbial cell. The compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, leading to oxidative stress and cell death .

Temporal Effects in Laboratory Settings

Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and repair. In vitro studies have demonstrated that the compound can maintain its antimicrobial activity for several days, while in vivo studies have shown that it can persist in tissues for extended periods .

Dosage Effects in Animal Models

Studies in animal models have shown that high doses of this compound can lead to adverse effects such as tremors, seizures, and liver damage. These effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

The metabolic pathways of this compound involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes facilitate the conversion of the parent compound into more water-soluble metabolites, which are then eliminated from the body .

Transport and Distribution

The transport and distribution of this compound are facilitated by passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which helps regulate its distribution within cells and tissues .

Subcellular Localization

The compound’s localization within the nucleus allows it to interact directly with DNA, leading to the formation of DNA adducts and strand breaks. This subcellular localization is crucial for the compound’s antimicrobial activity and its ability to inhibit nucleic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metronidazole monosuccinate involves the esterification of metronidazole with succinic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Metronidazole monosuccinate undergoes various chemical reactions, including:

    Reduction: The nitro group in this compound can be reduced to an amino group under anaerobic conditions, which is crucial for its antimicrobial activity.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to release metronidazole and succinic acid.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium dithionite or hydrogen gas in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products:

    Reduction: The major product is the amino derivative of metronidazole.

    Hydrolysis: The major products are metronidazole and succinic acid.

Scientific Research Applications

Metronidazole monosuccinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of prodrugs.

    Medicine: Utilized in the treatment of infections caused by anaerobic bacteria and protozoa, particularly in cases where enhanced solubility and bioavailability are required.

    Industry: Applied in the formulation of pharmaceutical products to improve the delivery and efficacy of metronidazole.

Mechanism of Action

Metronidazole monosuccinate exerts its effects through the release of metronidazole upon hydrolysis. Metronidazole is then reduced by anaerobic bacteria and protozoa to form reactive intermediates that interact with deoxyribonucleic acid (DNA) and other cellular components. This interaction leads to the inhibition of nucleic acid synthesis and ultimately results in cell death. The molecular targets include DNA and electron-transport proteins, which are essential for the survival of the microorganisms.

Comparison with Similar Compounds

    Tinidazole: Another nitroimidazole antibiotic with similar antimicrobial properties.

    Ornidazole: A nitroimidazole derivative used to treat anaerobic infections.

    Secnidazole: A nitroimidazole compound with a longer half-life compared to metronidazole.

Uniqueness: Metronidazole monosuccinate is unique due to its prodrug nature, which enhances its solubility and bioavailability. This makes it particularly useful in medical applications where rapid and efficient delivery of the active drug is required. Additionally, the esterification with succinic acid provides a controlled release mechanism, which can be advantageous in certain therapeutic contexts.

Properties

IUPAC Name

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPATXNXXOVPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157220
Record name Metronidazole monosuccinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13182-87-1
Record name Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13182-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metronidazole monosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metronidazole monosuccinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831
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Synthesis routes and methods

Procedure details

In a 100 mL reactor with 10 mL of methanol at a temperature about 60° C., add 0.315 g of metronidazole, 2.0 mL of NaOH 1N, 0.2 g of succinic anhydride and keep the reaction medium under stirring and heating for about 2 hours. Cool the reaction medium to a temperature around 8° C. and allow it to stand for 12 hours. The reaction medium is filtered and the solvent is evaporated to dryness yielding 0.47 g of metronidazole monosuccinate. (Yield=94%)
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is metronidazole monosuccinate synthesized, given that metronidazole is already a known antimicrobial agent?

A1: this compound is not intended as a direct replacement for metronidazole. Instead, it serves as a prodrug and a key building block for developing macromolecular prodrugs of metronidazole [, , , ]. This modification allows researchers to explore new drug delivery strategies and potentially improve the therapeutic profile of metronidazole.

Q2: What is the significance of esterifying this compound to polymers like dextran?

A2: Esterifying this compound to polymers like dextran, inulin, and poly-[N-(2-hydroxyethyl)aspartamide] aims to create macromolecular prodrugs []. This conjugation is hypothesized to alter the pharmacokinetic properties of metronidazole, potentially leading to sustained release and targeted delivery [].

Q3: How stable is the ester bond in dextran this compound in physiological conditions?

A3: Research indicates that the ester bond in dextran this compound undergoes hydrolysis in aqueous solutions and plasma, leading to the sequential release of metronidazole [, ]. Interestingly, evidence suggests that this hydrolysis might be partially catalyzed by neighboring dextran hydroxy groups within the conjugate [].

Q4: Are there analytical methods available to study the hydrolysis of dextran this compound?

A4: Yes, researchers have developed methods for the simultaneous determination of high-molecular-weight dextran this compound and its hydrolysis products (metronidazole and this compound) using techniques like HPLC with Nucleosil diol columns []. This enables the study of the prodrug's degradation kinetics and release profile.

Q5: How was this compound, a crucial component in these studies, synthesized and characterized?

A5: this compound was synthesized by reacting metronidazole with succinic anhydride, often facilitated by microwave heating for efficiency []. The successful synthesis was confirmed using various spectroscopic techniques, including 1H Nuclear Magnetic Resonance (NMR), electrospray ionization mass spectrometry (ESI-MS), and infrared spectroscopy (IR) [].

Q6: What is the significance of developing a complete antigen using this compound?

A6: Synthesizing a complete antigen, achieved by conjugating this compound to a carrier protein, holds potential for developing immunological tools and assays []. This could be valuable for studying the immune response to metronidazole, detecting its presence, or potentially even developing novel vaccine strategies.

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